Alfathesin

Descripción general

Descripción

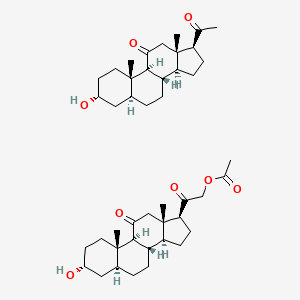

Althesin es un agente anestésico intravenoso compuesto por dos compuestos esteroideos: alfaxalona y alfadolona . Fue desarrollado para proporcionar una anestesia rápida y consistente con movimientos musculares extraños mínimos . Althesin se usó ampliamente en la década de 1970, pero luego se retiró del mercado debido a reacciones medicamentosas graves .

Métodos De Preparación

Althesin es una mezcla de dos derivados de pregnanediona insolubles en agua, alfaxalona y alfadolona, disueltos en Cremophor EL (aceite de ricino polioxietilado) . Alfaxalona es el componente principal, mientras que alfadolona se incluye para aumentar la solubilidad de la mezcla . La solución es viscosa, pero ligeramente menos que otros anestésicos similares .

Análisis De Reacciones Químicas

Althesin sufre varias reacciones químicas, incluida la oxidación y la reducción. Los principales reactivos y condiciones utilizados en estas reacciones implican el uso de aceite de ricino polietilado como solvente . Los principales productos formados a partir de estas reacciones son las formas conjugadas de alfaxalona y alfadolona, que se excretan principalmente en la bilis después de la conjugación en el hígado .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Alfathesin exhibits several key pharmacological characteristics:

- Anxiolytic Effects : It provides anxiolytic benefits, making it suitable for patients with anxiety disorders during surgical procedures.

- Sedation : The compound induces sedation effectively, which is crucial for preoperative management.

- Anaesthetic Properties : this compound serves as a short-acting intravenous anesthetic, facilitating rapid induction and recovery from anesthesia.

- Anticonvulsant Activity : It has shown anticonvulsant properties, providing additional safety in patients with seizure disorders.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly during surgeries involving high-risk neurological outcomes .

Human Anesthesia

Initially marketed as Althesin, this compound was used extensively in Europe for various surgical procedures. Clinical evaluations highlighted its rapid recovery profile compared to traditional agents like thiopentone. A study involving outpatient procedures demonstrated that patients experienced quicker recovery times with this compound while reporting fewer adverse effects such as dreams associated with thiopentone .

Veterinary Medicine

This compound's formulation has found a significant niche in veterinary anesthesia. It is commonly used for inducing and maintaining anesthesia in various animal species, including cats and dogs. A study assessing total intravenous anesthesia (TIVA) in cats showed effective anesthetic induction and maintenance without significant respiratory depression . The following table summarizes the dosing and recovery times observed in feline patients:

| Study Parameter | Median (Min, Max) Values |

|---|---|

| Induction Dose (mg/kg) | 1.7 (0.7, 3.0) |

| Maintenance Infusion Rate (mg/kg/min) | 0.18 (0.06, 0.25) |

| Time to First Spontaneous Movement (mins) | 44 (7, 130) |

| Heart Rate (beats/min) | 145 (68, 235) |

| Respiratory Rate (breaths/min) | 17 (5, 40) |

This data indicates that this compound is effective for TIVA protocols in veterinary settings while maintaining stable cardiovascular parameters.

Comparative Studies

This compound has been compared with other anesthetic agents to evaluate its efficacy and safety profile:

- Versus Thiopentone : In a double-blind study involving outpatient surgeries, this compound provided faster recovery times and lower incidences of post-anesthetic dreams compared to thiopentone .

- Versus Propofol : Recent formulations of alfaxalone have been tested against propofol in human trials. The results indicated that new formulations like Phaxan™ offer similar onset and offset times to this compound while presenting a more favorable side effect profile .

Mecanismo De Acción

Althesin ejerce sus efectos potenciando alostéricamente el canal de cloruro del ácido gamma-aminobutírico tipo A (GABA A), produciendo una inhibición sináptica rápida . Este mecanismo conduce a un inicio y una eliminación rápidos de la anestesia, lo que lo hace adecuado para procedimientos de corta duración . Los objetivos moleculares involucrados son principalmente los receptores GABA A .

Comparación Con Compuestos Similares

Althesin se compara con otros agentes anestésicos intravenosos como:

Etomidato: Proporciona estabilidad hemodinámica, pero se ha asociado con supresión suprarrenal.

Ketamina: Ofrece propiedades analgésicas, pero puede causar alucinaciones y anestesia disociativa.

Propanidid: Similar a Althesin en su uso de Cremophor EL como solvente, pero se ha asociado con la liberación de histamina.

La singularidad de Althesin radica en su combinación de alfaxalona y alfadolona, que proporciona una anestesia rápida y consistente con movimientos musculares mínimos .

Actividad Biológica

Alfathesin, a formulation of the neuroactive steroids alphaxalone and alphadolone, has been widely studied for its anesthetic properties. Initially used in human anesthesia, it has also found applications in veterinary medicine, particularly for aquatic animals. This article delves into the biological activity of this compound, focusing on its efficacy, safety profile, and comparative studies with other anesthetics.

Chemical Composition

This compound is a combination of:

- Alphaxalone : A neuroactive steroid that acts as a positive modulator of GABA_A receptors.

- Alphadolone : Another steroid that enhances the effects of alphaxalone.

| Component | Molecular Formula | Mechanism of Action |

|---|---|---|

| Alphaxalone | C_27H_44O_3 | GABA_A receptor modulation |

| Alphadolone | C_22H_30O_3 | GABA_A receptor modulation |

Anesthetic Efficacy

This compound has been shown to provide rapid induction and recovery from anesthesia. A study comparing this compound with thiopentone revealed that patients receiving this compound experienced a significantly quicker recovery time without the high incidence of dreams associated with thiopentone .

Case Study: Outpatient Surgery

In a double-blind study involving 54 healthy female patients undergoing therapeutic abortion, this compound was administered alongside fentanyl and nitrous oxide. The results indicated similar cardiorespiratory stability between this compound and thiopentone but highlighted the former's advantage in recovery speed and reduced psychological side effects .

Safety Profile

The safety profile of this compound has been assessed in various studies. One notable investigation involved 100 cesarean sections under general anesthesia with this compound compared to pentobarbital. The findings suggested that this compound was associated with fewer adverse effects and a more favorable recovery profile .

Table 2: Comparative Safety Data

| Anesthetic | Number of Cases | Adverse Effects Reported | Recovery Time (minutes) |

|---|---|---|---|

| This compound | 100 | Minimal | 20 |

| Pentobarbital | 100 | Moderate | 35 |

Applications in Veterinary Medicine

This compound's utility extends to veterinary practices, particularly in aquatic species. Its effectiveness in reducing stress during handling has made it a preferred choice for procedures involving fish and other aquatic animals.

Case Study: Aquatic Animals

Research evaluating various anesthetics for aquatic animals found that this compound provided effective sedation with minimal physiological disturbances. In trials involving species such as zebrafish and guppies, this compound demonstrated rapid induction times comparable to other agents like MS-222 but with shorter recovery durations .

Propiedades

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNLXNMXQFMHG-GSEHKNNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001405 | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-82-1 | |

| Record name | Saffan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8067-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone mixture with alfadolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.